magnesium;butane;propane

Description

Properties

CAS No. |

77598-75-5 |

|---|---|

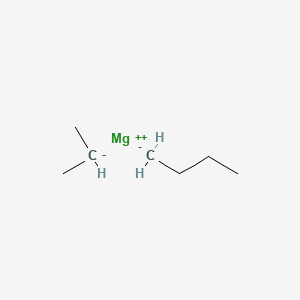

Molecular Formula |

C7H16Mg |

Molecular Weight |

124.51 g/mol |

IUPAC Name |

magnesium;butane;propane |

InChI |

InChI=1S/C4H9.C3H7.Mg/c1-3-4-2;1-3-2;/h1,3-4H2,2H3;3H,1-2H3;/q2*-1;+2 |

InChI Key |

OGRNPGXREDBJKF-UHFFFAOYSA-N |

Canonical SMILES |

CCC[CH2-].C[CH-]C.[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Magnesium

Magnesium is primarily produced through two methods: electrolysis of magnesium chloride and thermal reduction of magnesium oxide. In the electrolytic process, magnesium chloride is dissociated into magnesium metal and chlorine gas in electrolytic cells .

Butane

Butane is typically obtained from the distillation of crude oil in refineries. During this process, crude oil is heated, and its components are separated based on their boiling points . Butane can also be synthesized through the dehalogenation of haloalkanes and hydrogenation of alkenes and alkynes .

Propane

Propane is produced as a byproduct of natural gas processing and petroleum refining. It is separated from other hydrocarbons through distillation and liquefaction processes. Propane can also be synthesized through the hydrogenation of propylene.

Chemical Reactions Analysis

Magnesium

Magnesium undergoes various reactions, including:

Oxidation: Reacts with oxygen to form magnesium oxide (MgO) and magnesium nitride (Mg₃N₂) when ignited.

Reaction with Acids: Dissolves in acids to form magnesium ions and hydrogen gas.

Reaction with Water: Reacts with steam to form magnesium oxide or magnesium hydroxide and hydrogen gas.

Butane

Butane undergoes several reactions, such as:

Combustion: Burns in the presence of oxygen to form carbon dioxide and water.

Halogenation: Reacts with halogens like chlorine to form butyl chloride and hydrogen chloride.

Propane

Propane also undergoes similar reactions:

Combustion: Burns to produce carbon dioxide and water.

Halogenation: Reacts with halogens to form various halogenated products.

Scientific Research Applications

Magnesium

Magnesium is widely used in various fields:

Chemistry: Used as a reducing agent in the production of titanium and other metals.

Biology: Essential for numerous biological processes, including enzyme function and DNA synthesis.

Medicine: Used in antacids and laxatives.

Industry: Utilized in the production of lightweight alloys for automotive and aerospace applications.

Butane

Butane has several applications:

Fuel: Used in lighters, portable stoves, and as a component of liquefied petroleum gas (LPG).

Food Industry: Used in the production of vegetable oils and as a propellant in aerosol sprays.

Propane

Propane is primarily used as a fuel for heating, cooking, and in industrial applications. It is also used as a refrigerant and in the production of petrochemicals.

Mechanism of Action

Magnesium

Magnesium acts as a physiological calcium channel blocker, inducing smooth muscle relaxation and reducing acetylcholine release at motor nerve terminals . It is involved in over 300 enzymatic reactions, including energy metabolism and nucleic acid synthesis .

Butane

Butane’s primary mechanism of action involves its flammability and energy release during combustion. It can cause central nervous depression when inhaled in high concentrations due to its lipophilic nature and interaction with neuronal membranes .

Propane

Propane’s mechanism of action is similar to butane, primarily involving its combustion properties and energy release.

Comparison with Similar Compounds

Magnesium (Mg)

Magnesium is a Group 2 alkaline earth metal (atomic number 12) known for its low density (1.738 g/cm³), high reactivity, and strong reducing properties. It forms compounds such as magnesium oxide (MgO), magnesium hydroxide (Mg(OH)₂), and carboxylates (e.g., magnesium formate, acetate) . Applications include lightweight alloys for aerospace/automotive industries, pyrotechnics (due to intense white flame upon combustion), and catalysis in organic synthesis .

Butane (C₄H₁₀)

Butane is a saturated hydrocarbon (alkane) with two structural isomers: n-butane (linear chain) and isobutane (branched). It is a gas at standard conditions (boiling point: -0.5°C) and serves as a fuel, propellant, and solvent. In mixtures with propane, it enhances thermodynamic efficiency in Organic Rankine Cycles (ORCs) and refrigeration systems .

Propane (C₃H₈)

Propane, a three-carbon alkane, has a lower boiling point (-42°C) than butane, making it suitable for cold-weather applications. It is widely used as fuel (LPG), in hydrocarbon extraction, and in industrial heating. Its efficiency in retaining volatile terpenes during plant oil extraction is notable .

Magnesium vs. Other Alkaline Earth Metals

Key Differences : Magnesium’s lower density and higher reactivity compared to calcium make it preferable for lightweight materials, while titanium’s corrosion resistance suits biomedical applications .

Butane vs. Propane vs. Other Alkanes

Physical Properties

| Property | Methane (C₁) | Ethane (C₂) | Propane (C₃) | Butane (C₄) | Pentane (C₅) |

|---|---|---|---|---|---|

| Boiling Point (°C) | -161.5 | -88.6 | -42 | -0.5 | 36 |

| Critical Temp (°C) | -82.3 | 32.2 | 96.7 | 152.0 | 196.6 |

| Density (kg/m³) | 0.656 | 1.264 | 1.882 | 2.489 | 3.218 |

Thermodynamic Mixtures :

- R245fa/Propane vs. Butane/Propane : Optimal mass fractions for ORC efficiency are 0.6 (R245fa/propane) and 0.5 (butane/propane) at 20°C cold source .

- Natural Gas Blends : Butane and propane reduce methane’s molar volume, with propane causing higher viscosity and pentane inducing greater temperature drops .

Extraction Performance

| Factor | Butane | Propane |

|---|---|---|

| Extraction Target | Cannabinoids, waxes | Terpenes, volatile compounds |

| Safety | Highly flammable (requires strict pressure control) | Faster dissipation upon leakage |

| Product Quality | Thick, waxy oil with potential solvent residue | Light, aromatic oil with fewer residues |

Cold Weather Use : Propane outperforms butane below 0°C due to its lower boiling point .

Structural Isomers and Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.